3-Butene-1,2,3-tricarboxylic acid

Vue d'ensemble

Description

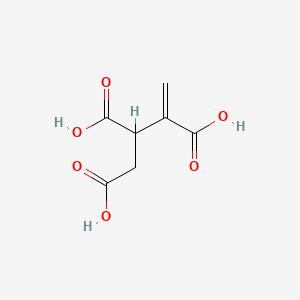

3-Butene-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C₇H₈O₆. It is an open-chain aliphatic carboxylic acid containing three carboxyl groups (-COOH) and a double bond in its structure. This compound is known for its ability to form multiple hydrogen bonds due to its three hydrogen bond donors and acceptors .

Méthodes De Préparation

The synthesis of 3-butene-1,2,3-tricarboxylic acid typically involves the reaction of maleic anhydride with malonic acid under specific conditions. The reaction proceeds through a Diels-Alder reaction followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Butene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated tricarboxylic acids.

Substitution: The carboxyl groups can undergo substitution reactions with various reagents to form esters, amides, and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polymer Chemistry

3-Butene-1,2,3-tricarboxylic acid serves as a key monomer in the synthesis of various polymers through radical polymerization techniques. Its ability to form copolymers with other acids enhances the mechanical and thermal properties of the resultant materials.

Case Study: Aqueous Polymerization

A study by Guozhong Xu explored the aqueous polymerization of this compound alongside other dicarboxylic acids. The research demonstrated that this compound could be successfully homopolymerized, leading to new polymeric materials with potential applications in coatings and adhesives .

Biomedical Applications

The compound has been investigated for its potential in biomedical applications, particularly in developing hydrogels and wound dressings.

Case Study: Hydrogel Formulation

A patent outlines the use of this compound in hydrogel-forming wound dressings suitable for both human and veterinary use. The hydrogels exhibit biocompatibility and can provide a moist environment conducive to wound healing .

Dental Restorative Materials

In dentistry, this compound is utilized in the formulation of glass ionomer cements (GICs). These materials are essential for dental restorations due to their adhesive properties and fluoride release capabilities.

Benefits of GICs:

- Biocompatibility with no inflammatory response.

- Excellent adhesion to mineralized tissues.

- Fast-setting and tunable physical properties.

Innovative Ionomers

Recent developments have led to the creation of innovative ionomers incorporating this compound. These new formulations aim to enhance mechanical properties such as fracture strength and durability compared to conventional GICs .

Mécanisme D'action

The mechanism of action of 3-butene-1,2,3-tricarboxylic acid involves its ability to form hydrogen bonds with various molecular targets. These interactions can influence the structure and function of proteins, enzymes, and other biomolecules. The compound’s open carbon skeleton and nonlinear flexibility of carboxylate groups allow it to participate in complex molecular architectures and pathways .

Comparaison Avec Des Composés Similaires

3-Butene-1,2,3-tricarboxylic acid can be compared with other similar compounds such as:

- 1-Butene-2,3,4-tricarboxylic acid

- 1-Methylidenepropane-1,2,3-tricarboxylic acid

- 3-(Carboxymethyl)-2-methylene pentanedioic acid

These compounds share similar structural features but differ in the position and number of carboxyl groups and double bonds. The unique arrangement of functional groups in this compound allows it to form distinct hydrogen-bonded networks and participate in specific chemical reactions, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

3-Butene-1,2,3-tricarboxylic acid (also known as But-3-ene-1,2,3-tricarboxylic acid) is an organic compound with significant biochemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈O₆ and features three carboxylic acid groups (-COOH) along with a double bond in its structure. Its ability to form multiple hydrogen bonds makes it a valuable compound for studying molecular interactions and enzyme mechanisms.

Role in Metabolic Pathways:

This compound is involved in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. It participates in various biochemical reactions that are essential for cellular metabolism and energy production. As a tricarboxylic acid, it likely contributes to ATP production, the primary energy currency of cells.

Enzyme Interactions:

this compound acts as a substrate for specific enzymes such as dehydrogenases. It can influence enzyme activity by binding to active or allosteric sites, thereby modulating metabolic pathways. Additionally, it has been shown to inhibit aconitase, an enzyme crucial for the TCA cycle, thereby interfering with normal cellular respiration processes .

Cellular Effects

The compound has demonstrated various effects on cellular processes:

- Gene Expression: It can modulate the activity of transcription factors, leading to changes in gene expression profiles.

- Reactive Oxygen Species (ROS): this compound affects ROS production and the overall redox state of cells, impacting cellular metabolism and energy production.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses: At lower concentrations, it may enhance metabolic function and enzyme activity.

- High Doses: Conversely, high doses can induce toxicity characterized by oxidative stress and inflammation.

Study on Lung Cancer Metabolites

A study investigated volatile metabolites in lung cancer patients that included analysis of metabolic pathways involving the TCA cycle. The findings highlighted disturbances in pyruvate metabolism and energy production pathways linked to cancer proliferation. This underscores the relevance of compounds like this compound in cancer metabolism research .

Biochemical Analysis

In laboratory settings, the stability of this compound is critical for its effects. Hydrolysis and oxidation can lead to various degradation products that may exhibit different biological activities. Understanding these temporal effects is essential for accurate experimental design and interpretation.

Comparative Table of Biological Activities

| Parameter | Low Dose Effects | High Dose Effects |

|---|---|---|

| Enzyme Activity | Modulation of enzyme function | Inhibition or toxicity |

| Cell Signaling | Positive modulation | Induction of stress responses |

| Gene Expression | Enhanced transcription | Suppression or alteration |

| Metabolic Function | Improved metabolic efficiency | Induction of oxidative stress |

Propriétés

IUPAC Name |

but-3-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHZOLFFPSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897136 | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26326-05-6 | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Butene-1,2,3-tricarboxylic acid interact with cotton cellulose, and what are the resulting effects?

A1: BTTA interacts with cotton cellulose through esterification, forming durable crosslinks between cellulose chains. [] This reaction is significantly enhanced by the presence of sodium hypophosphite (NaH2PO2) as a catalyst. [] The esterification process leads to improved wrinkle resistance, dimensional stability, and potentially other desirable properties in the treated cotton fabric. []

Q2: What is the role of sodium hypophosphite in the reaction between BTTA and cotton cellulose?

A2: Sodium hypophosphite acts as a catalyst, facilitating the esterification of cotton cellulose by BTTA. [] It achieves this through a two-step process:

- Anhydride Formation: NaH2PO2 lowers the temperature required for BTTA to form its reactive cyclic anhydride intermediate. [] This occurs even at temperatures as low as 120°C. []

- Esterification Catalysis: Above 180°C, NaH2PO2 reacts with the BTTA anhydride intermediate, further promoting the esterification reaction with the hydroxyl groups of cotton cellulose. []

Q3: Are there any spectroscopic techniques used to study the interaction of BTTA with cotton cellulose?

A3: Yes, Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study this interaction. [] FTIR analysis helps identify the formation of the BTTA anhydride intermediate on cotton and confirms the successful esterification by observing the appearance of new ester bonds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.